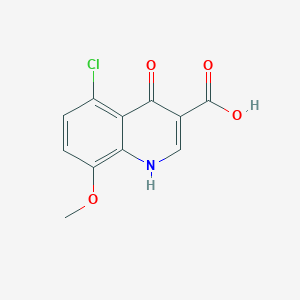
rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine is an organic compound that belongs to the class of imidazolines. It is a cyclic amine, with a cyclopentane ring and an imidazole ring. It is a white crystalline solid, with a melting point of 103-105°C. Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine has a wide range of applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry.
Scientific Research Applications
Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine has a wide range of applications in the field of scientific research. It is used in the synthesis of various compounds, including drugs, polymers, and materials. It is also used as a precursor in the synthesis of a variety of heterocyclic compounds, such as imidazolines, imidazoles, and pyridines. In addition, rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine is used as a reagent in the synthesis of various organic compounds, such as nitriles, amides, and esters.
Mechanism of Action
Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine acts as a proton donor and acceptor in the formation of amines, amides, and other organic compounds. It is also used in the formation of heterocyclic compounds, such as imidazolines, imidazoles, and pyridines. The imidazole ring of rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine is highly reactive, and can undergo a variety of reactions with other compounds.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to possess antioxidant activity, and to reduce the levels of certain hormones in the body.
Advantages and Limitations for Lab Experiments
Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is highly reactive, and should be handled with care in the laboratory.
Future Directions
The future of rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine is promising, with a wide range of potential applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry. In particular, further research into the biochemical and physiological effects of the compound is needed, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, further research into the synthesis of rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine from other compounds is needed, as well as research into the development of new derivatives of the compound. Finally, research into the potential use of rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine as a therapeutic agent is also needed.
Synthesis Methods
Rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine can be synthesized through a variety of methods. The most common method is the reaction of cyclopentanone with ethylenediamine to form the cyclopentyl imidazole. This reaction is typically carried out in an aqueous medium, at temperatures of 90-95°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and yields a racemic mixture of the desired imidazoline. Other methods of synthesis include the reaction of cyclopentanone with a primary amine, and the reaction of cyclopentanone with a secondary amine.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine involves the reaction of cyclopentanone with imidazole to form an intermediate, which is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": [ "Cyclopentanone", "Imidazole", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of cyclopentanone in 50 mL of methanol.", "Step 2: Add 10 g of imidazole to the solution and stir for 1 hour at room temperature.", "Step 3: Add 10 g of sodium borohydride to the solution and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding 100 mL of water and stirring for 30 minutes.", "Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to yield rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine as a white solid." ] } | |
CAS RN |
2307755-72-0 |
Product Name |
rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine |
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




